molecular formula C19H20O2 B12931791 4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Cat. No.: B12931791
M. Wt: 280.4 g/mol
InChI Key: QTTPHUBSSOHIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is a complex organic compound characterized by its unique spirobi[indene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinities and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3,3-Tetramethyl-1,1-spirobiindane-5,5,6,6-tetraol
  • Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl-

Uniqueness

4,4’-Dimethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol is unique due to its specific spirobi[indene] structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

7,7'-dimethyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

InChI

InChI=1S/C19H20O2/c1-11-3-5-15(20)17-13(11)7-9-19(17)10-8-14-12(2)4-6-16(21)18(14)19/h3-6,20-21H,7-10H2,1-2H3

InChI Key

QTTPHUBSSOHIEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3(C2=C(C=C1)O)CCC4=C(C=CC(=C34)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.